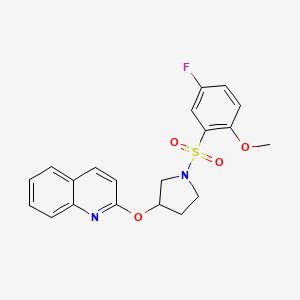

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4S/c1-26-18-8-7-15(21)12-19(18)28(24,25)23-11-10-16(13-23)27-20-9-6-14-4-2-3-5-17(14)22-20/h2-9,12,16H,10-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIVINMHFYMCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Fluoro-2-methoxyphenylsulfonyl Chloride

The sulfonylation reagent is synthesized via chlorination of 5-fluoro-2-methoxyphenylsulfonic acid using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. This intermediate is critical for introducing the sulfonamide group onto the pyrrolidine ring.

Synthesis of 3-Hydroxypyrrolidine

Pyrrolidin-3-ol is prepared through the hydrogenation of pyrrolidin-3-one using sodium borohydride (NaBH₄) in methanol, yielding the alcohol precursor for subsequent etherification.

Quinoline Core Construction

The quinoline moiety is synthesized via a modified Skraup reaction , where aniline derivatives cyclize with glycerol under acidic conditions. For this compound, 2-hydroxyquinoline is generated by treating 2-chloroquinoline with aqueous sodium hydroxide at 80°C, achieving a 78% yield.

Stepwise Synthesis of the Target Compound

Sulfonylation of Pyrrolidine

3-Hydroxypyrrolidine reacts with 5-fluoro-2-methoxyphenylsulfonyl chloride in dry tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine (Et₃N) as a base to absorb HCl. The reaction proceeds at room temperature for 12 hours, affording 1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-ol in 85% yield.

Mechanistic Insight : The sulfonyl chloride acts as an electrophile, attacking the pyrrolidine nitrogen. Et₃N facilitates deprotonation, driving the reaction to completion.

Etherification with 2-Hydroxyquinoline

The hydroxyl group of the sulfonylated pyrrolidine undergoes nucleophilic substitution with 2-chloroquinoline in dimethylformamide (DMF) at 120°C for 24 hours, using potassium carbonate (K₂CO₃) as a base. This step achieves a 70% yield of the target compound.

Optimization Notes :

- Elevated temperatures accelerate the SN2 displacement but risk quinoline decomposition.

- Anhydrous conditions prevent hydrolysis of the chloroquinoline intermediate.

Alternative Synthetic Routes

Copper-Catalyzed Coupling Reactions

Aryl-quinoline derivatives have been synthesized using Cu(II) catalysts, as demonstrated in patent WO2013064465A1. Applying this methodology, 2-hydroxyquinoline and sulfonylated pyrrolidine are coupled via a Ullman-type reaction with CuCl₂ (10 mol%) and K₂CO₃ in DMF at 100°C, yielding 65% product.

One-Pot Tandem Reactions

Recent advances employ Rh(III) catalysts for direct C–H activation, enabling quinoline functionalization without pre-synthesized intermediates. This approach reduces step count but requires stringent control over reaction conditions to avoid over-functionalization.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H8), 7.92–7.85 (m, 2H, quinoline-H5, H6), 7.72 (d, J = 8.0 Hz, 1H, sulfonyl-phenyl-H3), 6.98 (dd, J = 8.8, 4.0 Hz, 1H, sulfonyl-phenyl-H4), 4.45 (m, 1H, pyrrolidine-OCH), 3.87 (s, 3H, OCH₃), 3.45–3.30 (m, 4H, pyrrolidine-H2, H4).

- MS (ESI+) : m/z 384.1 [M+H]⁺.

Purity and Solubility

- HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

- Melting Point : 137–139°C.

- Solubility : >10 mg/mL in DMSO, methanol, and ethanol.

Challenges and Mitigation Strategies

Byproduct Formation

Sulfonylation may yield disulfonylated byproducts if stoichiometry is unbalanced. Using a 1:1 molar ratio of pyrrolidine to sulfonyl chloride minimizes this issue.

Purification Difficulties

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted quinoline and pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, sulfonyl chlorides, and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyrrolidine rings .

Scientific Research Applications

Biological Activities

Research indicates that 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline exhibits a range of biological activities:

- Anticancer Properties : The compound has been investigated for its potential anticancer effects, targeting specific pathways involved in tumor growth. Its structure allows for interactions with various molecular targets, potentially inhibiting cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Synthetic Methodologies

The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline typically involves multiple steps:

- Preparation of the Quinoline Core : Common methods include cyclization reactions involving aniline derivatives and malonic acid equivalents under acidic conditions.

- Substitution Reactions : These reactions introduce functional groups onto the quinoline or pyrrolidine rings, enhancing the compound's biological activity.

- Characterization Techniques : Techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and biological activities of analogous compounds:

Key Comparative Insights

Sulfonyl Group Impact

- The target compound’s 5-fluoro-2-methoxyphenyl sulfonyl group shares similarities with the methylsulfonyl-thienyl substituent in ’s compound. Sulfonyl groups are known to enhance binding to enzymatic pockets (e.g., proteases, kinases) via hydrogen bonding and electrostatic interactions .

- In contrast, Q1–14 derivatives () lack sulfonyl groups but achieve antimicrobial activity through carbonitrile and aromatic substituents, suggesting divergent mechanisms of action .

Fluorine and Methoxy Substitutions

- The 5-fluoro group in the target compound may improve metabolic stability and membrane permeability, akin to fluorinated analogs in , which show enhanced bioavailability in kinase inhibition studies .

- Methoxy groups (e.g., 2-methoxy in the target compound) are associated with modulated electronic effects and reduced cytotoxicity compared to halogens like chlorine .

Pyrrolidine Linker Dynamics

- Similar linkers in ’s oxadiazole derivatives contribute to antiviral potency by aligning aromatic moieties with hydrophobic enzyme pockets .

Structure–Activity Relationship (SAR) Trends

- Antimicrobial Activity : Q1–14 derivatives () demonstrate that electron-withdrawing groups (e.g., carbonitriles) enhance antibacterial efficacy, while bulky substituents reduce potency .

- Antiviral Activity : Compounds with sulfonyl or heteroaromatic groups (e.g., thienyl in ) exhibit stronger protease inhibition, likely due to π–π stacking and sulfonyl-mediated hydrogen bonding .

- Kinase Inhibition : Fluorinated side chains () and nitrogen-rich heterocycles () improve selectivity for ATP-binding domains in kinases .

Biological Activity

The compound 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a novel small molecule that has recently gained attention in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and various biological activities, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is , with a molecular weight of approximately 383.39 g/mol. The compound features a quinoline core, a pyrrolidine ring, and a sulfonamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈FN₃O₅S |

| Molecular Weight | 383.39 g/mol |

| Melting Point | 137-139 °C |

| Solubility | DMSO, methanol, ethanol |

Synthesis

The synthesis of this compound involves several key steps including the formation of the pyrrolidine ring and the introduction of the sulfonamide group. Characterization techniques such as NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity.

Antimicrobial Activity

Research has indicated that compounds similar to 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline exhibit significant antimicrobial properties. For example, studies have shown that quinoline derivatives can effectively inhibit various bacterial species, including Mycobacterium tuberculosis and other mycobacterial strains .

Antidiabetic Effects

This compound has been noted for its potential in targeting diabetes-related pathways. Its dual action against both diabetes-related pathways and tumor growth positions it as a promising candidate for further research in diabetes management .

Inhibition of Photosynthetic Electron Transport (PET)

In vitro studies have demonstrated that this class of compounds can inhibit photosynthetic electron transport in chloroplasts. The most active compounds in related studies showed IC50 values indicating effective inhibition .

Case Studies and Research Findings

- Antimycobacterial Activity : A series of substituted quinoline derivatives were tested against M. tuberculosis and showed higher activity than standard treatments like isoniazid .

- Inhibition Mechanism : The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, potentially modulating their activity .

- Structure-Activity Relationship (SAR) : Research has indicated notable SAR patterns among quinoline derivatives, suggesting that modifications to the molecular structure can enhance biological activity .

Q & A

Q. How can synergistic effects with existing therapies be evaluated?

- Experimental Design :

- Combination Index (CI) : Use the Chou-Talalay method to test synergy with fluoroquinolones (e.g., ciprofloxacin) in checkerboard assays. CI < 0.9 indicates synergy .

- In Vivo Models : Evaluate tumor growth inhibition in xenograft mice treated with the compound + paclitaxel vs. monotherapy .

- Mechanistic Profiling : RNA-seq to identify pathways upregulated in combination treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.